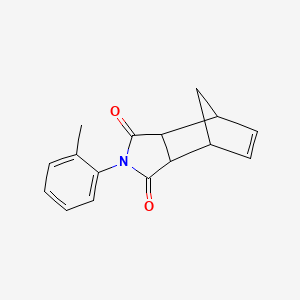![molecular formula C17H9Cl2N3O2 B11672447 6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion ist eine heterocyclische Verbindung, die zur Klasse der Pyrimidochinoline gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der pharmazeutischen Chemie bekannt. Die Struktur dieser Verbindung weist einen Pyrimidochinolinkern mit Chlorsubstituenten an den Positionen 6 und 10 und eine Chlorphenylgruppe an der Position 3 auf.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion kann durch eine Mehrkomponentenreaktion unter Beteiligung von Barbitursäure, aromatischen Aldehyden und Anilinen erreicht werden. Eine effiziente Methode beinhaltet eine dreikomponentige Eintopf-Reaktion, bei der Barbitursäure, Aldehyde und Aniline zusammen umgesetzt werden . Diese Methode ist vorteilhaft, da sie die einfache Synthese von Pyrimidochinolindionen mit verschiedenen Substituenten am Benzolring ermöglicht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann durch mechanochemische Synthese unter Verwendung einer Kugelmühle erfolgen. Diese Methode beinhaltet einen Eintopf-, katalysierungsfreien und lösungsmittelfreien Weg zur Entwicklung der gewünschten Produkte unter milden Reaktionsbedingungen . Dieser Ansatz ist kostengünstig und umweltfreundlich, was ihn für die großtechnische Produktion geeignet macht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and chlorination steps. For instance, the reaction may start with the condensation of a chlorophenyl amine with a suitable diketone, followed by cyclization under acidic or basic conditions to form the pyrimidoquinoline core. Subsequent chlorination using reagents like thionyl chloride or phosphorus pentachloride introduces the chloro substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Chlorsubstituenten können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate.
Reduktion: Dihydroderivate.
Substitution: Verschiedene substituierte Pyrimidochinoline, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersuchungen zu seiner möglichen Verwendung als Therapeutikum zur Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion beinhaltet die Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an DNA und Proteine binden und zu einer Hemmung ihrer Funktionen führen. Diese Interaktion kann zur Störung zellulärer Prozesse führen, was letztendlich zum Zelltod führt .
Wirkmechanismus
The mechanism of action of 6-chloro-10-(3-chlorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion: Fehlen der Chlorsubstituenten und der Chlorphenylgruppe.
Pyrido[2,3-d]pyrimidine: Ähnliche Kernstruktur, aber andere Substituenten.
Chinolinderivate: Ähnlicher Chinolinkern, aber andere funktionelle Gruppen.
Einzigartigkeit
6-Chlor-10-(3-Chlorphenyl)pyrimido[4,5-b]chinolin-2,4(3H,10H)-dion ist aufgrund seiner spezifischen Chlorsubstituenten und der Chlorphenylgruppe einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Substituenten können die Stabilität, Reaktivität und potenziellen biologischen Aktivitäten der Verbindung im Vergleich zu ähnlichen Verbindungen verstärken .
Eigenschaften
Molekularformel |
C17H9Cl2N3O2 |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-9-3-1-4-10(7-9)22-14-6-2-5-13(19)11(14)8-12-15(22)20-17(24)21-16(12)23/h1-8H,(H,21,23,24) |
InChI-Schlüssel |
BCAQZMZNHADOKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
